molecular formula C16H13N3O B11550772 N'-[(E)-(4-Cyanophenyl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(4-Cyanophenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B11550772
M. Wt: 263.29 g/mol
InChI Key: BIIKOCZNKYGXME-LDADJPATSA-N
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Description

N’-[(E)-(4-Cyanophenyl)methylidene]-2-phenylacetohydrazide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Cyanophenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-Cyanophenyl)methylidene]-2-phenylacetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Cyanophenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones .

Scientific Research Applications

N’-[(E)-(4-Cyanophenyl)methylidene]-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has potential as an enzyme inhibitor and is studied for its biological activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Cyanophenyl)methylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-Cyanophenyl)methylidene]-2-phenylacetohydrazide is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in forming stable complexes with metal ions and in various substitution reactions .

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C16H13N3O/c17-11-14-6-8-15(9-7-14)12-18-19-16(20)10-13-4-2-1-3-5-13/h1-9,12H,10H2,(H,19,20)/b18-12+

InChI Key

BIIKOCZNKYGXME-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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